[2-(Morpholin-4-yl)-2-oxoethyl](2,2,2-trifluoroethyl)propanedinitrile
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Overview
Description
2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile is a chemical compound with a complex structure that includes a morpholine ring, a trifluoroethyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile typically involves the reaction of morpholine with ethyl trifluoroacetate and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
Uniqueness
Compared to similar compounds, 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications .
Properties
CAS No. |
922507-98-0 |
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Molecular Formula |
C11H12F3N3O2 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-2-(2,2,2-trifluoroethyl)propanedinitrile |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)6-10(7-15,8-16)5-9(18)17-1-3-19-4-2-17/h1-6H2 |
InChI Key |
RRCCKELQXKAJND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(CC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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